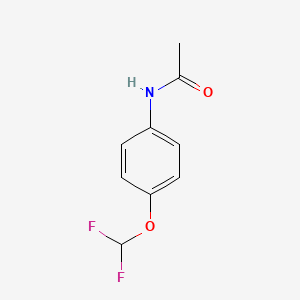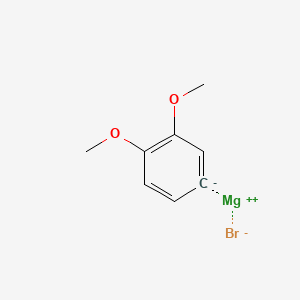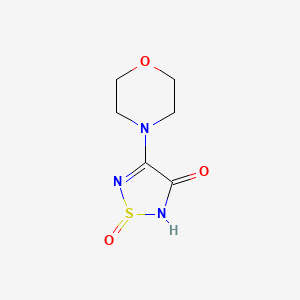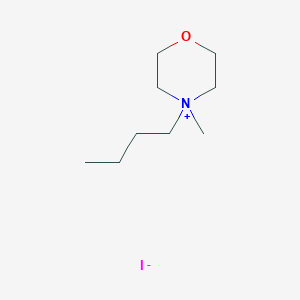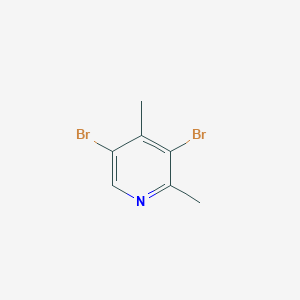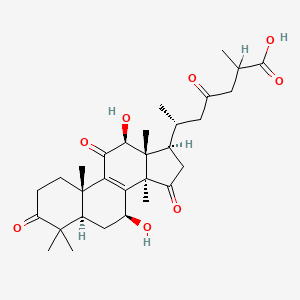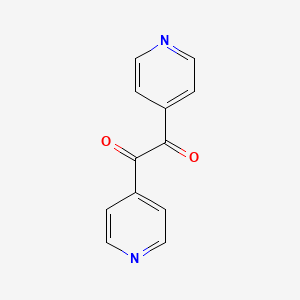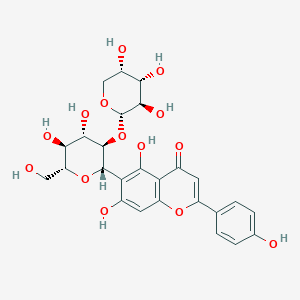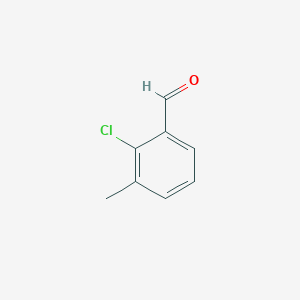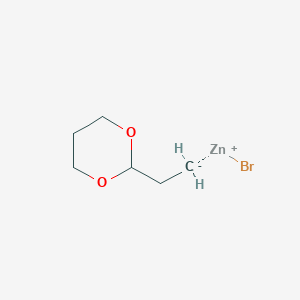
(1,3-Dioxan-2-iletil)BROMURO DE ZINC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-Dioxan-2-ylethyl)ZINC bromide is a chemical compound with the molecular formula C6H11BrO2Zn
Aplicaciones Científicas De Investigación
(1,3-Dioxan-2-ylethyl)ZINC bromide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and studies involving enzyme inhibition.
Medicine: Investigated for potential therapeutic uses, such as in drug delivery systems.
Industry: Utilized in material science for the development of new compounds and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dioxan-2-ylethyl)ZINC bromide typically involves the reaction of 1,3-dioxan-2-ylethyl alcohol with zinc bromide under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The process may require the use of a solvent such as methanol or ethanol to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of (1,3-Dioxan-2-ylethyl)ZINC bromide involves large-scale reactors and controlled environments to ensure consistency and purity. The compound is often produced in batches, with rigorous quality control measures in place to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions: (1,3-Dioxan-2-ylethyl)ZINC bromide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or alkyl groups can participate in substitution reactions.
Major Products Formed:
Oxidation: Formation of corresponding aldehydes or ketones.
Reduction: Production of alcohols or other reduced derivatives.
Substitution: Generation of various substituted zinc bromide derivatives.
Mecanismo De Acción
The mechanism by which (1,3-Dioxan-2-ylethyl)ZINC bromide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a catalyst in chemical reactions, facilitating the formation of desired products. It can also bind to biological targets, influencing biochemical processes.
Comparación Con Compuestos Similares
(1,3-Dioxan-2-ylethyl)ZINC bromide is unique in its structure and reactivity compared to other zinc bromide derivatives. Similar compounds include:
Zinc chloride derivatives: These compounds have different ligands and may exhibit distinct reactivity patterns.
Other organozinc compounds: These compounds vary in their organic groups and may have different applications and mechanisms of action.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Número CAS |
307531-82-4 |
|---|---|
Fórmula molecular |
C6H11BrO2Zn |
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
bromozinc(1+);2-ethyl-1,3-dioxane |
InChI |
InChI=1S/C6H11O2.BrH.Zn/c1-2-6-7-4-3-5-8-6;;/h6H,1-5H2;1H;/q-1;;+2/p-1 |
Clave InChI |
ALTXXOLEYMBUCK-UHFFFAOYSA-M |
SMILES |
[CH2-]CC1OCCCO1.[Zn+]Br |
SMILES canónico |
[CH2-]CC1OCCCO1.[Zn+]Br |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


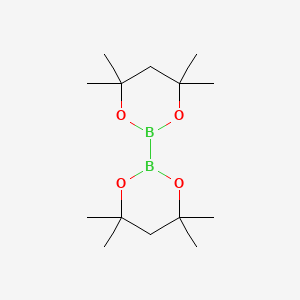
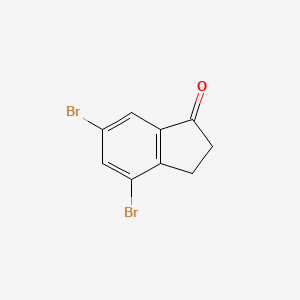
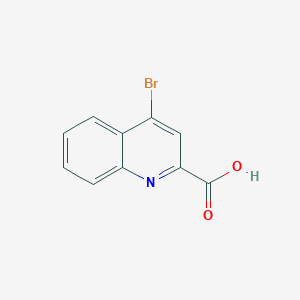
![3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol](/img/structure/B1591018.png)
